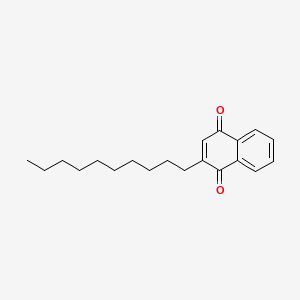
1,4-Naphthalenedione, 2-decyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Naphthalenedione, 2-decyl-: is a derivative of naphthoquinone, characterized by the presence of a decyl group at the 2-position of the naphthalenedione structure. This compound is part of the broader class of naphthoquinones, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Naphthalenedione, 2-decyl- can be synthesized through various organic synthesis methods. One common approach involves the alkylation of 1,4-naphthoquinone with a decyl halide under basic conditions. The reaction typically requires a strong base such as potassium carbonate and an appropriate solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of 1,4-naphthalenedione, 2-decyl- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Naphthalenedione, 2-decyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone.
Substitution: Nucleophilic substitution reactions can occur at the quinone positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the quinone under basic conditions.
Major Products:
Oxidation: Formation of higher oxidation state quinones.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted naphthoquinone derivatives.
Applications De Recherche Scientifique
1,4-Naphthalenedione, 2-decyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4-naphthalenedione, 2-decyl- involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell damage or death, making the compound useful in antimicrobial and anticancer applications. The molecular targets include enzymes involved in redox reactions and cellular signaling pathways that regulate cell survival and apoptosis.
Comparaison Avec Des Composés Similaires
1,4-Naphthoquinone: The parent compound, known for its redox properties and biological activities.
2-Methyl-1,4-naphthoquinone: A derivative with a methyl group at the 2-position, used in vitamin K synthesis.
2-Chloro-1,4-naphthoquinone: A halogenated derivative with enhanced antimicrobial properties.
Uniqueness: 1,4-Naphthalenedione, 2-decyl- is unique due to the presence of the decyl group, which can influence its solubility, reactivity, and biological activity. The long alkyl chain can enhance the compound’s lipophilicity, potentially improving its interaction with lipid membranes and increasing its efficacy in certain applications.
Propriétés
Numéro CAS |
41245-48-1 |
|---|---|
Formule moléculaire |
C20H26O2 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
2-decylnaphthalene-1,4-dione |
InChI |
InChI=1S/C20H26O2/c1-2-3-4-5-6-7-8-9-12-16-15-19(21)17-13-10-11-14-18(17)20(16)22/h10-11,13-15H,2-9,12H2,1H3 |
Clé InChI |
JMWTVBSPYSWKQI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1=CC(=O)C2=CC=CC=C2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


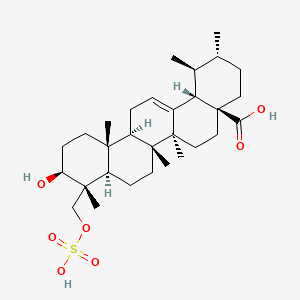

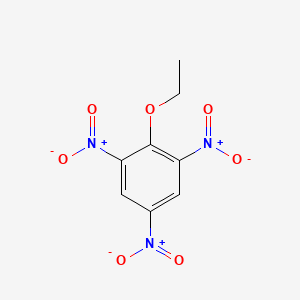


![4-N-propan-2-yl-1-N-[4-(propan-2-ylamino)phenyl]benzene-1,4-diamine](/img/structure/B12809492.png)
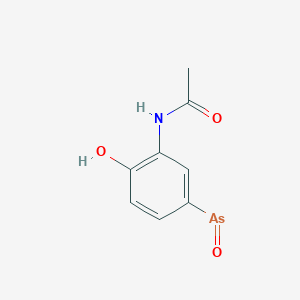

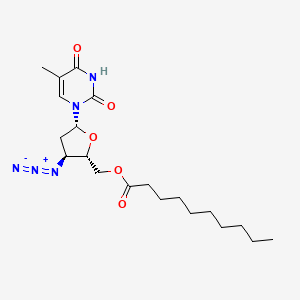
![3-Chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol](/img/structure/B12809513.png)
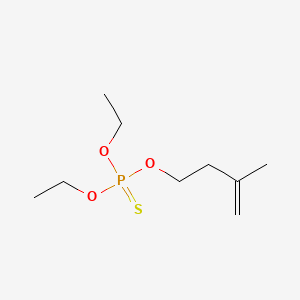
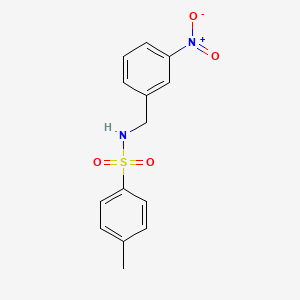
![Propanamide, 3-[(2-hydroxyethyl)amino]-](/img/structure/B12809530.png)

